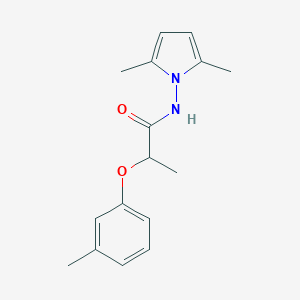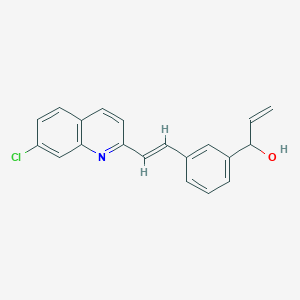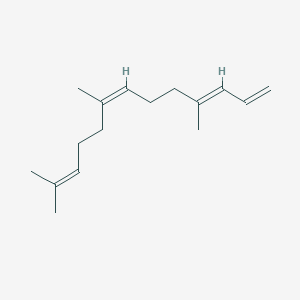
N-(2,5-Dimethyl-1-pyrrolyl)-2-(m-tolyloxy)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethyl-1-pyrrolyl)-2-(m-tolyloxy)propionamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPA is a derivative of the naturally occurring compound pyrrole, and it has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethyl-1-pyrrolyl)-2-(m-tolyloxy)propionamide is thought to involve its binding to the active site of MAO and preventing the enzyme from metabolizing neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. It has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for use in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2,5-Dimethyl-1-pyrrolyl)-2-(m-tolyloxy)propionamide in lab experiments is its well-established synthesis method and its ability to inhibit the activity of MAO. This makes it a useful tool for studying the effects of neurotransmitter levels on behavior and mood. However, one limitation of using this compound is that its effects on behavior and mood may be complex and difficult to interpret, and further research is needed to fully understand its mechanisms of action.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,5-Dimethyl-1-pyrrolyl)-2-(m-tolyloxy)propionamide. One area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that this compound has antidepressant and anxiolytic effects, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of pain and inflammation. Studies have shown that this compound has anti-inflammatory and analgesic effects, and further research is needed to determine its potential as a therapeutic agent. Finally, there is interest in studying the long-term effects of this compound on behavior and mood, as well as its potential for abuse and dependence.
Synthesemethoden
The synthesis of N-(2,5-Dimethyl-1-pyrrolyl)-2-(m-tolyloxy)propionamide involves the reaction of 2,5-dimethylpyrrole with m-tolyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to yield this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethyl-1-pyrrolyl)-2-(m-tolyloxy)propionamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been its ability to inhibit the activity of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, and its inhibition has been shown to have a range of effects on behavior and mood.
Eigenschaften
| 111253-95-3 | |
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-5-7-15(10-11)20-14(4)16(19)17-18-12(2)8-9-13(18)3/h5-10,14H,1-4H3,(H,17,19) |
InChI-Schlüssel |
UKWXZGRATDSYMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NN2C(=CC=C2C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NN2C(=CC=C2C)C |
Synonyme |
N-(2,5-dimethylpyrrol-1-yl)-2-(3-methylphenoxy)propanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[ghi]fluoranthene](/img/structure/B49607.png)











